1-chloro-N-cyclohexyl-N-methylmethanesulfonamide

Synthetic Chemistry Medicinal Chemistry Agrochemical Intermediates

Researchers requiring a hydrolytically stable, electrophilic sulfonamide for late-stage diversification face limited options: non-halogenated analogs lack the reactive chloromethyl handle, while sulfamoyl chlorides hydrolyze during aqueous workup. This compound fills the gap: • Chloromethyl (-CH₂Cl) electrophile enables selective nucleophilic displacement with amines, thiols, or alkoxides under mild alkylation conditions • LogP 2.0, TPSA 45.8 Ų-CNS-favorable physicochemical profile for blood-brain barrier penetration • Supplied at 95% purity with rigorous QC; hazardous material (UN 2811, Class 6.1, PG III) shipped under IATA-compliant protocols

Molecular Formula C8H16ClNO2S
Molecular Weight 225.74 g/mol
Cat. No. B13256483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-N-cyclohexyl-N-methylmethanesulfonamide
Molecular FormulaC8H16ClNO2S
Molecular Weight225.74 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)S(=O)(=O)CCl
InChIInChI=1S/C8H16ClNO2S/c1-10(13(11,12)7-9)8-5-3-2-4-6-8/h8H,2-7H2,1H3
InChIKeyVSIRUEYEQDOMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-N-cyclohexyl-N-methylmethanesulfonamide: Identity & Procurement


1-Chloro-N-cyclohexyl-N-methylmethanesulfonamide (CAS 1340393-67-0) is a tertiary sulfonamide building block characterized by a chloromethyl group on the sulfonyl sulfur and N-cyclohexyl/N-methyl substitution on the amide nitrogen . With a molecular formula of C₈H₁₆ClNO₂S and a molecular weight of 225.74 g/mol, this compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research programs . Its computed physicochemical profile—XLogP3-AA of 2.0 and topological polar surface area (TPSA) of 45.8 Ų—positions it as a moderately lipophilic, low-hydrogen-bonding scaffold suitable for downstream functionalization . Commercially, the compound is typically supplied at 95% purity and is classified as a hazardous material (GHS06, GHS08; UN 2811, Class 6.1, Packing Group III), requiring appropriate handling and shipping protocols .

Chloromethyl handle
Enables nucleophilic displacement for late-stage diversification
Lipophilicity profile
Moderate lipophilicity and low TPSA support lead optimization workflows
Shipping & handling
Supplied as a hazardous material; requires hazmat-compliant logistics

1-Chloro-N-cyclohexyl-N-methylmethanesulfonamide: Irreplaceability Rationale


Generic substitution among N,N-dialkyl methanesulfonamides is precluded by the unique reactivity profile conferred by the chloromethyl (–CH₂Cl) group on the sulfonyl moiety. This electrophilic center enables nucleophilic displacement reactions (e.g., with amines, thiols, or alkoxides) that are unavailable to non-halogenated analogs such as N-cyclohexyl-N-methylmethanesulfonamide . Furthermore, the specific N-cyclohexyl/N-methyl substitution pattern yields a distinct lipophilicity–polarity balance (LogP 2.0, TPSA 45.8 Ų) that diverges meaningfully from close-in analogs, including the N-ethyl homolog (LogP ~2.5) and the N-unsubstituted chloromethanesulfonamide (LogP 0.2, TPSA 68.5 Ų) . These combined electronic and steric properties govern the compound's utility as a scaffold for late-stage diversification in medicinal chemistry and agrochemical discovery, rendering simple replacement by other sulfonamides invalid without re-optimization of downstream synthetic routes .

Non-halogenated analogs lack SN2 utility
The methyl analog cannot provide the electrophilic chloromethyl handle required for nucleophilic diversification.
N-Ethyl homolog shifts lipophilicity
Higher logP may alter pharmacokinetic profile if substituted directly; ADME context would change.
Unsubstituted chloromethanesulfonamide has lower lipophilicity
Much lower logP and higher TPSA reduce membrane partitioning, limiting CNS penetration relevance.

1-Chloro-N-cyclohexyl-N-methylmethanesulfonamide: Differential Evidence


Chloromethyl Electrophile for Synthetic Diversification

The target compound contains a chloromethyl group (–CH₂Cl) directly attached to the sulfonyl sulfur, providing an electrophilic handle for nucleophilic substitution. In contrast, the non-halogenated analog N-cyclohexyl-N-methylmethanesulfonamide (CAS 90227-55-7) bears a methyl group (–CH₃) at the same position, which is chemically inert toward nucleophilic displacement under standard conditions . This functional divergence means that only the chloromethyl variant can serve as an alkylating building block for introducing the methanesulfonamide warhead into more complex molecular architectures via Sₙ2 chemistry .

Chloromethyl reactivity
Class-level
Target
–CH₂Cl: electrophilic, SN2-active
Comparator
–CH₃: inert toward nucleophilic displacement
Supports SN2 diversification workflows
Class-level inference; verify under specific nucleophile conditions
Synthetic Chemistry Medicinal Chemistry Agrochemical Intermediates

Lipophilicity Advantage Over Non-Halogenated Parent

The target compound (XLogP3-AA = 2.0) is 0.7 log units more lipophilic than its non-halogenated parent N-cyclohexyl-N-methylmethanesulfonamide, which has a computed XLogP of 1.3 . This difference translates to an approximately 5-fold increase in octanol–water partition coefficient, predicting enhanced membrane permeability and altered tissue distribution if the scaffold is carried forward into bioactive molecules. The chloromethyl group also reduces TPSA from 45.8 Ų (target) to 45.8 Ų—identical to the parent, indicating that the lipophilicity gain is achieved without sacrificing polarity-driven solubility .

Lipophilicity shift
Context-dependent
ΔLogP +0.7
~5-fold higher partition coefficient vs non-halogenated parent
Supports tuning lipophilicity in lead optimization
Computed values; experimental confirmation advised
Physicochemical Profiling Drug Design ADME Prediction

Lipophilicity and TPSA Edge Over Unsubstituted Analog

Compared to the simplest chloromethyl sulfonamide building block—chloromethanesulfonamide (CAS 21335-43-3)—the target compound replaces the primary sulfonamide –SO₂NH₂ with a tertiary –SO₂N(CH₃)(c-C₆H₁₁) group. This substitution increases LogP from approximately 0.2 to 2.0 (ΔLogP ≈ +1.8) and decreases TPSA from 68.5 Ų to 45.8 Ų . The combined effect is a roughly 60-fold increase in predicted lipophilicity, positioning the target compound for applications requiring greater membrane partitioning while retaining the reactive chloromethyl handle.

LogP & TPSA advantage
Context-dependent
Target
LogP 2.0, TPSA 45.8 Ų
Chloromethanesulfonamide
LogP ~0.2, TPSA 68.5 Ų
Greater membrane partitioning potential; solubility trade-off to evaluate
In silico predictions; experimental validation advised
Physicochemical Profiling Permeability Solubility

Hazard Classification Divergence vs. N-Ethyl Homolog

The target compound (CAS 1340393-67-0) is classified as GHS06 (acute toxicity) and GHS08 (health hazard), with UN 2811 (toxic solid, organic, n.o.s.), Class 6.1, Packing Group III . In contrast, the N-ethyl homolog 1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide (CAS 1339476-87-7) carries a different hazard profile that may not trigger identical shipping restrictions under DOT/IATA regulations. This regulatory divergence directly impacts procurement logistics, hazmat fees, and inventory compliance burdens .

Hazard classification
Data to verify
Target
GHS06/GHS08, UN 2811, PG III
N-Ethyl homolog
Not listed as GHS06/GHS08; potential hazmat fee difference
Procurement logistics may differ; verify classification for shipping
Source-specific review; confirm with supplier documentation
Safety Logistics Procurement Compliance

1-Chloro-N-cyclohexyl-N-methylmethanesulfonamide: Key Application Scenarios


Late-Stage Sₙ2 Alkylation of Sulfonamide Leads

The chloromethyl electrophile enables selective installation of the N-cyclohexyl-N-methylmethanesulfonamide moiety onto nucleophilic scaffolds (amines, phenols, thiols) under mild alkylation conditions. This is a capability not shared by non-halogenated analogs, making the compound uniquely suited for medicinal chemistry programs aiming to introduce a conformationally constrained, moderately lipophilic sulfonamide warhead into advanced intermediates . The reactivity advantage is supported by the class-level functional group distinction documented in synthetic chemistry resources .

CNS-Penetrant Property Optimization

With a LogP of 2.0 and TPSA of 45.8 Ų, this compound occupies a favorable physicochemical space for blood–brain barrier penetration. Compared to the non-halogenated parent (LogP 1.3), the target offers enhanced lipophilicity without increasing TPSA—a desirable profile in CNS drug discovery where balancing passive permeability and efflux liability is critical . The 0.7 LogP differential vs. the parent translates to predicted superior membrane partitioning in lead series requiring fine-tuning of CNS exposure .

Agrochemical Pro-Acaricide Scaffold Development

The chloromethanesulfonamide class has demonstrated systemic acaricidal activity against citrus red mites (Panonychus citri), with activity correlated to hydrophobicity and steric parameters of the N-substituents . The target compound's balanced hydrophobicity (LogP 2.0) and the steric contribution of the N-cyclohexyl group position it as a candidate scaffold for designing systemic pesticides requiring root uptake and translocation—an application where simpler, less lipophilic chloromethanesulfonamides may fail to achieve sufficient cuticle penetration . Compared to chloromethanesulfonamide itself (LogP ~0.2), the target compound's ~60-fold higher lipophilicity is structurally aligned with the SAR trend favoring hydrophobic N-substitution for systemic acaricidal activity .

Sulfamoyl Chloride-Free Diversification Strategy

Unlike the closely related sulfamoyl chloride N-(cyclohexylmethyl)-N-methylsulfamoyl chloride (CAS 1250758-21-4), which reacts via the S–Cl bond, the target compound's reactivity is localized on the α-carbon of the sulfonyl group . This mechanistic difference allows orthogonal functionalization—for example, sulfamoyl chlorides are prone to hydrolysis, whereas the chloromethyl group is stable to aqueous workup yet reactive toward soft nucleophiles. For multi-step syntheses requiring chemoselective sulfonamide installation, this orthogonal reactivity profile provides a distinct tactical advantage .

Application
Selection Property
Validation Focus
Late-stage SN2 alkylation
Chloromethyl electrophilic handle
Reactivity with targeted nucleophile
CNS-penetrant lead optimization
Moderate lipophilicity, low TPSA
BBB permeability assays
Systemic acaricide scaffold design
Balanced hydrophobicity and steric profile
Root uptake and translocation assays
Orthogonal sulfonamide installation
C–Cl reactivity (distinct from S–Cl hydrolysis)
Chemoselectivity under aqueous workup
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